An In-Depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)anilinium Chloride
An In-Depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)anilinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 4-(Phenylazo)anilinium chloride. The information presented is intended to serve as a foundational resource for professionals in research and development who are utilizing or investigating this compound. Data is presented in structured tables for clarity, and detailed experimental protocols for key characterization techniques are provided.
Core Properties and Identification
4-(Phenylazo)anilinium chloride, also known as p-aminoazobenzene hydrochloride or Aniline Yellow hydrochloride, is the salt formed from the aromatic azo dye 4-aminoazobenzene and hydrochloric acid. The protonation of the amino group increases its aqueous solubility compared to the free base form.
| Property | Data | Reference(s) |
| Chemical Name | 4-(Phenylazo)anilinium chloride | [1] |
| Synonyms | p-Aminoazobenzene hydrochloride, Aniline Yellow hydrochloride | [2][3] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [4] |
| Molecular Weight | 233.69 g/mol | [4] |
| CAS Number | 3457-98-5 | [4] |
| Appearance | Dark-blue crystalline powder | |
| Melting Point | Data not consistently available; parent compound (4-Aminoazobenzene) melts at 123-126 °C. | [5][6] |
| UV-Vis λmax | 381 nm |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-(Phenylazo)anilinium chloride.
UV-Visible Spectroscopy
The ultraviolet-visible spectrum of 4-(Phenylazo)anilinium chloride is characterized by a primary absorbance peak at approximately 381 nm. This absorption is attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment (Tentative) |
| ~3400-3200 | N-H stretching (from the anilinium -NH₃⁺ group) |
| ~3050-3000 | Aromatic C-H stretching |
| ~1600, 1500, 1450 | Aromatic C=C ring stretching |
| ~1400-1450 | N=N stretching (azo group) |
| ~1300-1200 | C-N stretching |
| ~850-800 | p-disubstituted benzene C-H out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for 4-(Phenylazo)anilinium chloride are not available in the searched literature. The protonation of the amino group would be expected to cause a downfield shift of the aromatic protons on the aniline ring compared to the free base, 4-aminoazobenzene, due to the increased electron-withdrawing effect of the -NH₃⁺ group.
X-Ray Crystallography
The crystal structure of p-phenylazoaniline hydrochloride has been determined.[4] It forms zigzag hydrogen-bonded sheets within its crystal lattice.[4]
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21/c 1 | [4] |
| a | 7.3718 Å | [4] |
| b | 18.5164 Å | [4] |
| c | 8.91230 Å | [4] |
| β | 111.9130 ° | [4] |
Solubility Profile
The solubility of 4-(Phenylazo)anilinium chloride is significantly influenced by the polarity of the solvent and the pH. As a salt, it is expected to have greater solubility in polar solvents, particularly water, compared to its free base, 4-aminoazobenzene. The parent compound is described as poorly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[5]
| Solvent | Solubility | Reference(s) |
| Water | Expected to be soluble, especially in acidic conditions. | |
| Ethanol | The parent compound is soluble. | [5] |
| Ether | The parent compound is soluble. | [5] |
| Benzene | The parent compound is soluble. | [5] |
Synthesis and Characterization Workflows
The following diagrams illustrate the logical workflows for the synthesis and characterization of 4-(Phenylazo)anilinium chloride.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of 4-(Phenylazo)anilinium chloride.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of 4-aminoazobenzene and its hydrochloride salt.[7]
-
Preparation of Diazoaminobenzene: Dissolve aniline in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite with constant stirring to form the benzenediazonium chloride solution. To this, add a solution of aniline to produce diazoaminobenzene.
-
Rearrangement to 4-Aminoazobenzene: In a separate flask, dissolve the prepared diazoaminobenzene in aniline and add solid aniline hydrochloride.
-
Heating and Isomerization: Gently warm the mixture to 40-50 °C and maintain this temperature with stirring for approximately one hour. The rearrangement converts diazoaminobenzene to 4-aminoazobenzene.
-
Precipitation of the Hydrochloride Salt: After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid. The 4-(Phenylazo)anilinium chloride will precipitate.
-
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system, such as dilute ethanol.
UV-Visible Spectroscopy Protocol
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[8][9]
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble and that is transparent in the UV-Vis region of interest (typically 200-800 nm). Ethanol or acidic aqueous solutions are appropriate choices.
-
Sample Preparation: Prepare a dilute stock solution of 4-(Phenylazo)anilinium chloride of a known concentration.
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use this to zero the spectrophotometer (record a baseline).
-
Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FTIR Spectroscopy Protocol (KBr Pellet Method)
This is a standard method for obtaining the infrared spectrum of a solid sample.[10][11][12]
-
Sample Preparation: Grind 1-2 mg of the dry 4-(Phenylazo)anilinium chloride sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Measurement: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.
NMR Spectroscopy Protocol
This protocol describes the general preparation of a sample for NMR analysis.[13][14]
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, D₂O with an acid). The choice of solvent is critical to avoid large interfering solvent peaks in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Measurement: Cap the NMR tube and place it in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not present in the solvent.
References
- 1. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 2. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenamine, 4-(phenylazo)-, reaction products with aniline and aniline hydrochloride | 8004-98-6 [chemicalbook.com]
- 4. 4-(Phenylazo)anilinium chloride | C12H12ClN3 | CID 135437301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-(phenyldiazenyl)aniline [stenutz.eu]
- 7. rsc.org [rsc.org]
- 8. analysis.rs [analysis.rs]
- 9. azom.com [azom.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. edinst.com [edinst.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. sites.bu.edu [sites.bu.edu]
